ceralure B1

Description

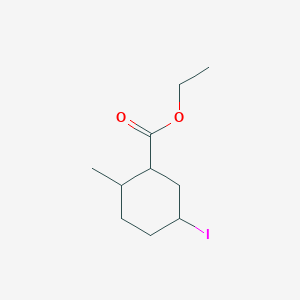

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17IO2 |

|---|---|

Molecular Weight |

296.14 g/mol |

IUPAC Name |

ethyl 5-iodo-2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H17IO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7-9H,3-6H2,1-2H3 |

InChI Key |

JPBJPDNMZHDUCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCC1C)I |

Synonyms |

ceralure B1 ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research

Historical Synthetic Routes to Ceralure B1 and Related Isomers

Early synthetic efforts towards this compound and its isomers often commenced from readily available precursors, such as trans-Siglure acid (trans-6-methyl-3-cyclohexene-1-carboxylic acid). These initial approaches frequently involved multi-step sequences that could lead to mixtures of regio- and stereoisomers, requiring subsequent separation. nih.govnih.gov

A common strategy in historical syntheses involved the conversion of trans-Siglure acid into a lactone intermediate, specifically trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one. nih.govnih.gov Ring-opening reactions of this lactone were key steps in introducing the iodine atom and the ethyl ester functionality. However, these ring-opening reactions could result in the formation of isomeric mixtures. nih.gov

Regioselective Synthesis Approaches

Regioselective synthesis approaches aimed to control the position of the iodine atom and the ester group on the cyclohexyl ring. One notable regioselective synthesis, described by Avery et al. in 1994, utilized trans-Siglure acid as the starting material. This route involved cyclization to an iodolactone, followed by reduction to the lactone intermediate. nih.gov The subsequent ring opening of the lactone with trimethylchlorosilane and in situ esterification yielded a mixture containing this compound (ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate) and ceralure A (ethyl trans,trans-5-iodo-2-methylcyclohexane-1-carboxylate) in a reported ratio of 60:40. nih.gov This demonstrated a degree of regioselectivity, favoring the formation of the this compound isomer over the ceralure A isomer at the 5-position relative to the methyl group at the 2-position.

Enantioselective Synthesis Strategies for (-)-Ceralure B1

Recognizing the potential for differential biological activity among enantiomers, enantioselective synthesis strategies were developed to access the individual stereoisomers of this compound, particularly the (-)-enantiomer (ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate), which showed higher attractancy in some studies. nih.govnih.gov

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

The following table summarizes the reported yields of different synthetic approaches:

| Synthetic Approach | Starting Material | Overall Yield (%) | Key Optimization Strategy |

| Early Syntheses (e.g., Avery et al.) | trans-Siglure acid | 30-35 | - |

| Improved Synthesis | trans-Siglure acid | 60-65 | Recycling of unwanted isomer |

| Enantioselective Synthesis (Raw & Jang) | D-phenylalanine (reported) | ~15 | Chiral Diels-Alder reaction |

Stereochemical Purity and Isomeric Resolution Techniques in Research

Controlling and assessing the stereochemical purity of this compound is crucial due to the varying biological activities of its different isomers and enantiomers. Regioselective syntheses often yield mixtures of isomers, primarily this compound and ceralure A. nih.gov Separation of these isomers has been accomplished using chromatographic techniques such as flash chromatography and semipreparative high-performance liquid chromatography (HPLC). nih.gov

For enantioselective syntheses, achieving high enantiomeric excess (ee) is paramount. The enantioselective synthesis by Raw and Jang reported achieving 97% ee for the this compound enantiomers. nih.gov Stereochemical purity of the enantiomers was typically checked using chiral gas chromatography (GC) columns. nih.govfishersci.ca

The improved synthesis, while primarily focused on yield optimization of the racemic mixture or a biased ratio, could produce this compound of about 92-94% purity without chromatographic purification. nih.gov Higher purity (>98%) could be obtained by crystallization of the intermediate this compound acid before the final esterification step, thus potentially circumventing the need for chromatography in the final product purification. nih.govnih.gov

Derivatization and Analog Development for Structure-Activity Probing

Research into this compound has involved the synthesis and evaluation of its different stereoisomers and the racemic mixture to understand their relative biological activities. This compound itself is an iodo analog of trimedlure (B76008), another male medfly attractant, and was found to be more potent and persistent. nih.govnih.gov

Studies have focused on comparing the attractancy of racemic this compound, the (-)-ceralure B1 enantiomer, the (+)-ceralure B1 enantiomer, and mixtures with varying enantiomeric ratios. nih.govnewdrugapprovals.orggoogle.com The synthesis of these specific stereoisomers and their corresponding acids (this compound acid and ceralure A acid) has been central to structure-activity probing in this context. nih.govnih.gov For instance, the enantioselective synthesis allowed for the comparison of the individual (-)- and (+)-enantiomers, revealing that the (-)-ceralure B1 was significantly more attractive than the (+)-enantiomer and the racemic mixture in some field tests. nih.gov

While the primary focus in the provided search results is on the synthesis and evaluation of this compound stereoisomers as the key "analogs" for understanding biological activity, there is limited information on the synthesis of other types of chemical derivatives of the this compound structure for broader structure-activity relationship studies. The research highlighted centers on the impact of stereochemistry and the presence of the iodine atom and ethyl ester on the cyclohexyl core.

Chemosensory Reception and Neurobiological Mechanisms of Action

Olfactory Receptor Neuron Activation by Ceralure B1

The initial step in the perception of this compound involves its interaction with olfactory receptor neurons (ORNs) situated within specialized sensory structures called sensilla on the insect's antennae mdpi.commdpi.comnih.gov. Each ORN typically expresses specific olfactory receptors (ORs) or ionotropic receptors (IRs) that are tuned to recognize particular odorant molecules mdpi.commdpi.complos.org.

While detailed studies pinpointing the exact ORs in C. capitata that bind this compound are limited in the provided search results, the strong attractive behavioral response indicates that this compound effectively activates specific populations of ORNs. In insects, ORs often function as heteromeric ligand-gated ion channels, typically formed by a complex of a ligand-specific OR and a co-receptor (Orco) mdpi.comnih.govplos.orgresearchgate.net. The binding of this compound to its corresponding receptor is hypothesized to induce a conformational change in this complex, leading to the opening of an ion channel and subsequent influx of ions, such as Ca2+ and Na+, into the ORN researchgate.net. This ionic flow results in the depolarization of the neuron's membrane and the generation of electrical signals (action potentials) that transmit the olfactory information to the antennal lobe, the primary olfactory processing center in the insect brain plos.orgnih.gov.

Intriguingly, comparative studies suggest that (-)-ceralure B1 and (+)-α-copaene, another potent attractant for male medflies, may interact with the same olfactory receptor(s) researchgate.netupv.esresearchgate.net. This hypothesis is based on observed similarities in their stereochemical profiles, water accessible surfaces, and certain electronic properties, suggesting that molecular shape and electronic distribution play a crucial role in receptor recognition upv.es.

Electroantennography (EAG) and Behavioral Response Correlation Studies

Research has demonstrated a correlation between the amplitude of the EAG response and the behavioral attraction of male medflies mdpi.com. While several compounds, such as estragole (B85927) and o-eugenol, elicited strong EAG responses, this compound's effectiveness has been specifically evaluated through EAG in comparison to trimedlure (B76008) researchgate.netresearchgate.netmdpi.com. These studies indicate that this compound elicits significant antennal responses that correspond with observed behavioral attraction in field experiments researchgate.net. The superior attraction of (-)-ceralure B1 and racemic this compound over trimedlure in field trials further supports the link between antennal perception and behavioral outcomes researchgate.netresearchgate.netresearchgate.net.

Field data comparing racemic this compound and trimedlure isomer C on cotton wicks revealed that this compound was equally attractive for the initial two days and significantly more attractive after 4 and 7 days researchgate.netnih.gov. This sustained attraction correlates with this compound's greater persistence in the field, suggesting that prolonged ORN activation due to the compound's longevity contributes to its enhanced efficacy over time researchgate.netnih.gov.

Molecular and Cellular Mechanisms of this compound Perception in Insect Olfactory Systems

The perception of this compound at the molecular and cellular level involves a series of coordinated events within the insect olfactory system. Following entry into the sensillum lymph, this compound molecules are thought to be bound and transported by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) to the olfactory receptors located on the dendrites of the ORNs mdpi.comnih.govresearchgate.net.

Insect ORs, in conjunction with the co-receptor Orco, form odorant-gated ion channels mdpi.comnih.govplos.orgresearchgate.net. The binding of this compound to the specific tuning OR within this complex is believed to trigger a conformational change that opens the ion channel, allowing an influx of cations and leading to the depolarization of the ORN researchgate.net. This electrical signal is then propagated as action potentials to the antennal lobe.

While the precise intracellular signaling pathways activated by this compound are not extensively detailed in the available literature, insect olfactory transduction can involve G-protein signaling and the production of second messengers like cyclic nucleotides, which can modulate ion channel activity frontiersin.orgresearchgate.net.

In the insect brain, olfactory information undergoes processing and transformation. The dense spatio-temporal code from the antennal lobe is converted into a sparser representation in higher brain centers such as the mushroom body nih.govbiorxiv.org. Cellular mechanisms like spike-frequency adaptation and circuit-level processes such as lateral inhibition contribute to shaping these odor representations, potentially improving the insect's ability to discriminate between different odorants nih.govbiorxiv.org.

The potent attraction elicited by this compound and (+)-α-copaene suggests that these compounds may activate ORs that are strongly linked to mating-related behaviors in male medflies upv.esresearchgate.net. The observation that these chemically dissimilar compounds elicit similar behavioral responses poses intriguing questions about the nature of their interaction with olfactory receptors and the potential for convergence in downstream olfactory processing pathways upv.es.

Comparative Olfactory Response Profiles to this compound and Other Attractants

Comparative studies have consistently demonstrated that this compound, particularly the (-)-enantiomer, elicits a stronger olfactory and behavioral response in male C. capitata compared to trimedlure, the long-established standard attractant researchgate.nettandfonline.comresearchgate.netresearchgate.net. Racemic this compound has also shown superior attractiveness over trimedlure in numerous studies researchgate.netresearchgate.netresearchgate.net.

The increased effectiveness of this compound is attributed not only to its potentially stronger interaction with olfactory receptors but also to its enhanced persistence in the field relative to trimedlure researchgate.nettandfonline.comnih.gov. This greater longevity ensures a sustained release of the attractant, resulting in prolonged ORN activation and, consequently, higher trap captures over an extended period researchgate.netnih.gov.

Comparisons with other potential attractants, including naturally occurring aromatic compounds and α-copaene, have also been conducted researchgate.netupv.esresearchgate.netmdpi.com. While some compounds like estragole and o-eugenol elicit robust EAG responses, their behavioral attractiveness can vary researchgate.netmdpi.com. Notably, despite their distinct chemical structures, (-)-ceralure B1 and (+)-α-copaene induce similarly high levels of attraction and comparable sexual behaviors in male medflies, suggesting a potential overlap in the olfactory pathways or receptors they activate researchgate.netupv.esresearchgate.net.

These comparative response profiles underscore the specificity of the insect olfactory system and the capacity of compounds like this compound to effectively target the neural circuits involved in attraction and mating behavior in C. capitata.

Structure Activity Relationships Sar and Molecular Modeling of Ceralure B1

Elucidation of Key Structural Motifs for Attractancy

While the precise structural motifs solely responsible for the high attractancy of ceralure B1 are still being investigated, studies comparing its activity to other isomers and related compounds provide insights. This compound is the most active isomer within the ceralure mixture researchgate.netgoogle.com. Ceralure is an iodo analog of trimedlure (B76008), and this compound has been found to be a more persistent and potent attractant than trimedlure google.com. This suggests that the presence and position of the iodine atom, along with the specific arrangement of the methyl and ethyl ester groups on the cyclohexane (B81311) ring, are critical for its enhanced activity. The specific cis configuration at the 1,5 positions and the trans configuration at the 1,2 positions of the cyclohexane ring in this compound (ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate) are key features distinguishing it from other less active isomers nih.govgoogle.com.

Comparative SAR Analysis of this compound with Structurally Dissimilar Attractants (e.g., α-Copaene, Trimedlure Isomers)

This compound and (+)-α-copaene, a naturally occurring sesquiterpene, are reported as the best attractants for male medflies, despite their significant differences in origin, atomic composition, and chemical properties upv.estandfonline.comnih.gov. Trimedlure, a widely used synthetic attractant, is a mixture of isomers, with isomer C being the most abundant and attractive among them bioone.org.

Comparative studies have shown that (-)-ceralure B1 is significantly more attractive than commercial trimedlure and commercial ceralure (racemic mixture) nih.govresearchgate.net. Field trials have indicated that racemic this compound can exceed the attractiveness of standard trimedlure by two to five times . The most active compounds from different classes of attractants, (+)-α-copaene and (-)-ceralure B1, could potentially interact with the same odorant receptor in male medflies upv.estandfonline.comnih.govbioone.orgresearchgate.net.

Despite their structural dissimilarity, molecular modeling studies have attempted to find similarities that could explain their comparable biological activity upv.esnih.gov. These studies have focused on stereochemistry, water accessible surfaces, and certain local dipole moments upv.estandfonline.comnih.gov.

Computational Chemistry and Molecular Docking Studies of this compound-Receptor Interactions

Computational chemistry and molecular modeling have been employed to investigate the potential interaction of this compound with medfly odorant receptors. While direct molecular docking studies specifically detailing the binding site of this compound were not extensively found in the search results, comparative studies with (+)-α-copaene provide insights into hypothesized receptor interactions.

Molecular modeling has shown that (-)-ceralure B1 and (+)-α-copaene exhibit a high degree of steric resemblance when specific atoms are selected based on topological homology and overlaid upv.estandfonline.comnih.govresearchgate.net. Overlaying seven carbons, one oxygen, and one iodine of (-)-ceralure B1 with nine corresponding carbons of (+)-α-copaene resulted in a Root Mean Square (RMS) deviation of 0.367 Å, indicating significant stereochemical similarity upv.estandfonline.comnih.govresearchgate.net. Furthermore, local dipole moments and charges are similar in regions where the molecules show topological homologies upv.estandfonline.comnih.gov. These findings support the hypothesis that these structurally different molecules might interact with the same odorant receptor(s) upv.estandfonline.comnih.govresearchgate.net.

Computational analysis also suggests some similarities in electronic descriptors, such as total energy, electronic energy, and HOMO and LUMO orbitals, between (+)-α-copaene and (-)-ceralure B1, which could be relevant to their interaction with receptors upv.es.

Stereoisomeric Influences on Receptor Binding and Biological Efficacy

The stereochemistry of this compound significantly influences its attractancy. This compound itself exists as enantiomers, and the (-)-ceralure B1 enantiomer has been shown to be significantly more attractive than its antipode, (+)-ceralure B1 nih.govresearchgate.netgoogle.com. Studies comparing the attractancy of stereoselectively synthesized enantiomers of this compound demonstrated that the (-)-enantiomer captured significantly more male medflies than the (+)-enantiomer, as well as commercial trimedlure and racemic this compound nih.govgoogle.com.

Field studies have confirmed the superior attractancy of the (-)-ceralure B1 enantiomer. For example, at various dosages (10 mg, 1 mg, and 0.1 mg), the (1R,2R,5R) enantiomer (which corresponds to (-)-ceralure B1) captured significantly more males than the racemic mixture google.com. Longevity tests also showed that (-)-ceralure B1 and racemic this compound maintained higher trap catches over several weeks compared to trimedlure nih.govresearchgate.net.

The heightened activity of specific stereoisomers highlights the importance of precise three-dimensional structure for effective interaction with the medfly's olfactory receptors. This stereoselectivity in biological response further supports the concept of a specific receptor-binding event.

Comparative Attractancy Data

Research has provided comparative data on the attractancy of this compound enantiomers and racemic mixtures relative to trimedlure. The following table summarizes some of these findings:

| Compound | Relative Attractancy (vs. Trimedlure) | Notes | Source |

| Racemic this compound | 2-5 times higher | Field studies | |

| (-)-Ceralure B1 | Significantly more attractive | Compared to (+)-ceralure B1, commercial trimedlure, racemic ceralure. | nih.govresearchgate.net |

| (-)-Ceralure B1 | 4-9 times more potent | Based on follow-up studies on wild and sterile released medflies. | researchgate.netusda.gov |

| (+)-α-Copaene | 5-6 times higher | Compared to commercial trimedlure in field trials. | mdpi.com |

| (+)-α-Copaene and (-)-Ceralure B1 | Similar effectiveness | In attracting medfly males. | mdpi.com |

Note: Relative attractancy can vary depending on experimental conditions, dosage, and fly population.

Ecological and Behavioral Research on Ceralure B1 in Target Organisms

Behavioral Ecology of Ceratitis capitata Male Response to Ceralure B1

The behavioral response of male C. capitata to this compound is characterized by strong attraction, leading to capture in baited traps. Studies have consistently shown that (-)-ceralure B1 is significantly more attractive to male Mediterranean fruit flies compared to trimedlure (B76008), the historical standard male attractant used in detection programs. researchgate.netoup.comoup.comresearchgate.net This enhanced attraction has been observed in various geographical locations and with both wild and sterile-released fly populations. researchgate.netoup.com

The attraction to male lures like this compound is a key aspect of the behavioral ecology of C. capitata males. These lures are thought to mimic or interact with the flies' chemosensory system, potentially related to natural male-produced pheromones or host plant volatiles that males are attracted to. researchgate.netresearchgate.netmdpi.com While the exact behavioral sequence elicited by this compound requires further detailed study, the observed outcome is a directed movement towards the lure source, resulting in trap entry. The effectiveness of this compound in attracting males suggests a significant influence on their foraging or mating-related search behaviors.

Dose-Response Dynamics and Saturation Kinetics in Olfactory Behavioral Assays

Research has explored the dose-response relationship of C. capitata males to this compound, often in comparison to trimedlure. Studies utilizing field trapping assays have demonstrated that this compound can achieve comparable or superior attraction at significantly lower doses than trimedlure. For instance, 40 mg of (-)-ceralure B1 was significantly more attractive than a 2 g trimedlure plug for the first week of service in one study. oup.com Another study found that a 150 mg this compound coin formulation was equally attractive to a 2 g commercial trimedlure plug, while a 300 mg coin was significantly more attractive over a 6-8 week period. oup.combioone.org

Dose-response studies have also indicated that different concentrations of (-)-ceralure B1 and racemic this compound can yield high trap captures. Doses of (-)-ceralure B1 at 87.5% and 75% purity were found to be as effective as 98% (-)-ceralure B1, and the racemic form was nearly as attractive. oup.comresearchgate.net These findings suggest a range of effective concentrations for this compound in field applications.

While the search results mention dose-response studies, detailed data on saturation kinetics from olfactory behavioral assays (like electroantennography or wind tunnel studies specifically focusing on saturation points) for this compound were not extensively available within the provided snippets. However, the observation that increasing the dose from 150 mg to 300 mg in a coin formulation led to significantly higher attraction suggests that saturation, if it occurs in field conditions, may be at higher release rates or influenced by the formulation type. oup.combioone.org Studies on other fruit fly lures using electroantennography (EAG) demonstrate the methodology used to quantify olfactory responses to varying chemical concentrations, which could be applied to this compound to explore saturation kinetics at the physiological level. researchgate.netmdpi-res.com

Inter- and Intra-specific Variation in Response to this compound

Information regarding the response of other insect species, particularly other tephritid fruit flies, to this compound is limited in the provided search results. While the broader context of tephritid semiochemicals mentions interspecific differences in response to various lures like methyl eugenol (B1671780) and cue-lure, specific data on this compound's attractiveness to species other than C. capitata was not found. mdpi.cominsectscience.co.za Research on interspecific variation in lure response is considered important for optimizing trapping programs.

Intra-specific variation within C. capitata beyond geographical differences, such as age or physiological status influencing response to male lures, has been studied for other attractants like enriched ginger oil and trimedlure. insectscience.co.zaresearchgate.net While not specifically detailed for this compound in the provided snippets, it is plausible that similar factors could influence the responsiveness of C. capitata males to this compound.

Environmental and Abiotic Factors Influencing this compound Efficacy in Experimental Settings

Environmental and abiotic factors are known to influence the efficacy of insect lures in field settings. While the provided search results highlight the importance of these factors for tephritid lure response in general, specific detailed findings on how environmental conditions directly impact this compound efficacy were not extensively present. mdpi.comresearchgate.net

Studies on other lures indicate that temperature and relative humidity can significantly affect lure response. researchgate.net Temperature, in particular, has been shown to be a highly influential environmental factor, with lure response generally increasing with temperature. researchgate.net The longevity and release rate of the lure formulation itself are also influenced by environmental conditions. Research comparing this compound and trimedlure on cotton wicks showed that this compound had measurable material present after 7 days, whereas trimedlure C lasted only 2 days, suggesting better persistence of this compound in the field under the tested conditions. oup.combioone.org This difference in persistence under environmental exposure directly impacts the duration of the lure's efficacy.

Further research specifically on this compound is needed to fully characterize the influence of varying temperatures, humidity levels, light intensity, rainfall, and other abiotic factors on its release rate, persistence, and the resulting behavioral response of C. capitata males in experimental and field settings. The formulation of the lure (e.g., cotton wicks vs. plastic matrices) also plays a role in its longevity and how it is affected by environmental factors. oup.combioone.org

Advanced Research Applications in Insect Pest Management Science

Integration of Ceralure B1 in Advanced Detection and Monitoring Paradigms

This compound, a potent attractant for the male Mediterranean fruit fly (Medfly), Ceratitis capitata, is increasingly being integrated into advanced detection and monitoring programs. researchgate.netresearchgate.netoup.com Research has consistently shown that this compound is significantly more attractive to Medfly males than the standard lure, trimedlure (B76008). researchgate.netresearchgate.netoup.comusda.gov This heightened attraction is a critical factor in early detection of new infestations and in monitoring the population dynamics of established pest populations, which is essential for timely and effective control measures. mdpi.com

Studies have demonstrated that racemic this compound, a mixture of its stereoisomers, could be a cost-effective and viable replacement for trimedlure in large-scale detection programs. researchgate.netresearchgate.netoup.com Field trials conducted in various global locations, including Hawaii, Italy, Africa, and Spain, have confirmed the superior performance of this compound in attracting wild Medfly populations. researchgate.netoup.comusda.gov Furthermore, tests with sterile released Medflies, a key component of the Sterile Insect Technique (SIT), have also shown a significantly higher attraction to this compound compared to trimedlure. usda.govnih.gov

The development of new analytical methods, such as Fourier transform infrared (FTIR) spectroscopy, is aiding in the optimization of lure performance by allowing for the quantification of chemical release from dispensers. iaea.org This, combined with electroantennogram (EAG) studies that measure the antennal response of the flies to volatile compounds, provides a more comprehensive understanding of lure efficacy. researchgate.netiaea.org

The following table summarizes the comparative attractiveness of this compound and Trimedlure based on field trial data.

| Location | Fly Type | This compound Dosage | Trimedlure Dosage | Outcome |

| Hawaii, Italy, Kenya | Wild | Equal to Trimedlure | Equal to this compound | This compound significantly more attractive. nih.gov |

| Florida | Sterile Released | 40 mg | 2 g plug | This compound significantly more attractive for the first week. nih.gov |

| Kauai | Wild | 10 mg | 2 g plug | Equally attractive after 2 days, less attractive after 7 days. nih.gov |

| California | Sterile Released | 20 mg | Not specified | No significant difference in attraction. nih.gov |

| Hawaii, Africa, Spain | Wild | Racemic & pure (-) | Standard | Racemic this compound was significantly better than trimedlure. researchgate.netoup.com |

Methodological Development for Lure Longevity and Release Rate Optimization in Field Research

A significant area of research focuses on optimizing the longevity and release rate of this compound lures to enhance their effectiveness and reduce maintenance costs in field applications. The persistence of a lure is crucial for long-term monitoring and for the successful implementation of control strategies like the Male Annihilation Technique (MAT). researchgate.netresearchgate.net

Initial studies comparing this compound and trimedlure on cotton wicks found that this compound was equally attractive for the first two days and significantly more so at four and seven days, indicating greater persistence. researchgate.net More advanced formulations, such as incorporating this compound into a plastic matrix (coin), have shown promising results. A 150-mg this compound coin was found to be as attractive as a 2-g trimedlure plug, while a 300-mg coin was significantly more attractive over a 6-8 week deployment period. researchgate.netresearchgate.net

Research has also investigated the impact of different enantiomeric ratios of this compound on its attractiveness. researchgate.netoup.com The (-)-Ceralure B1 enantiomer has been identified as being significantly more attractive than the (+)-Ceralure B1 antipode. researchgate.net Interestingly, studies have shown that doses of 75% and 87.5% of the (-)-ceralure B1 are as effective as the 98% pure form, and the racemic form is almost as attractive. researchgate.netresearchgate.netoup.com This finding is important for the cost-effective production of the lure. researchgate.netresearchgate.netoup.com

The development of controlled-release dispensers is a key strategy to improve lure longevity. Polymeric plug-type dispensers have been shown to provide a controlled release of attractants for about eight weeks. ekb.eg Ongoing research aims to further refine these dispenser technologies to ensure a consistent and optimal release rate of this compound under various environmental conditions. researchgate.net

Role of this compound in Research on Male Annihilation and Population Suppression Strategies

The superior attractiveness of this compound makes it a prime candidate for use in MAT programs targeting the Mediterranean fruit fly. usda.gov Research suggests that the increased potency of this compound, estimated to be 4-9 times that of trimedlure, can significantly enhance the effectiveness of male annihilation efforts. usda.govresearchgate.net By attracting and eliminating a greater number of male flies, this compound has the potential to achieve higher levels of population reduction, contributing to more effective and sustainable pest management. researchgate.net

The cost-effectiveness of synthesizing racemic this compound makes its use in large-scale control programs, including MAT, more feasible. researchgate.netresearchgate.netoup.com The ability to use a more potent attractant at potentially lower doses without compromising efficacy is a significant advantage in area-wide pest management. usda.govnih.gov

The following table outlines key aspects of the Male Annihilation Technique.

| Component | Description |

| Objective | To remove a high proportion of males from a pest population. entsocnsw.org.au |

| Mechanism | Utilizes a dispenser loaded with a male lure and an insecticide. entsocnsw.org.au |

| Attractants Used | Methyl eugenol (B1671780), cuelure, trimedlure, and Ceralure are examples of attractants used. researchgate.netresearchgate.net |

| Reported Efficacy | Suppression trials using this technique have achieved up to 60–96% reduction in fruit infestation. researchgate.net |

Synergistic Interactions of this compound with Other Chemical Cues or Biological Factors in Research

Research into the chemical ecology of the Mediterranean fruit fly is exploring the potential for synergistic interactions between this compound and other chemical cues or biological factors to further enhance its attractiveness. While this compound is a powerful standalone attractant, combining it with other compounds could lead to even more effective trapping and control systems. mdpi.com

Furthermore, research is ongoing to identify other volatile compounds that may act in synergy with this compound. For instance, electroantennogram (EAG) studies have identified other sesquiterpenes, like α-humulene, that elicit strong antennal responses in Medflies. researchgate.net Future research may focus on creating blends of this compound with such compounds to create a more complex and potent attractant bouquet.

The interaction of this compound with biological factors, such as the physiological state of the fly (e.g., age, mating status), is also an area of investigation. researchgate.net Understanding how these factors influence a fly's response to the lure can help in optimizing the timing and placement of traps for maximum efficacy.

Future Research Trajectories and Methodological Innovations for Ceralure B1

Development of Novel Synthetic Pathways for Enhanced Ceralure B1 Production

The practical and cost-effective synthesis of this compound is paramount for its viability as a replacement for trimedlure (B76008). Research has focused on improving yields and achieving stereoselectivity, as the (-)-ceralure B1 enantiomer has been shown to be the most active. oup.com

Field studies have demonstrated that racemic this compound is two to five times more attractive than trimedlure. mdpi.com While the optically active (–)–this compound is even more potent, it is only 30–40% more active than the racemate. mdpi.com This has led to research suggesting that producing the racemic mixture may be more cost-effective for large-scale use. oup.comresearchgate.net Further research is aimed at developing even more efficient and scalable syntheses, potentially through the discovery of novel catalysts or alternative reaction pathways.

| Synthetic Step | Traditional Method | Improved Method | Key Innovation | Reference |

| Starting Material | trans-6-methyl-3-cyclohexane-1-carboxylic acid (Siglure acid) | trans-6-methyl-3-cyclohexane-1-carboxylic acid (Siglure acid) | Use of a commercially available starting material. | mdpi.com |

| Intermediate Formation | Iodolactonization and reduction to lactone. | Iodolactonization and reduction to lactone. | Established two-step process. | mdpi.comresearchgate.net |

| Lactone Ring Opening | Chlorotrimethylsilane/sodium iodide. | Methyltrichlorosilane/sodium iodide. | More efficient reagent for ring opening. | mdpi.com |

| Isomer Separation/Recycling | Flash chromatography or HPLC of esters. | Cyclization of unwanted Ceralure A acid back to lactone. | Recycling of the undesired isomer increases overall yield. | mdpi.com |

| Final Product Yield | 30-35% | 60-65% | Significantly improved yield. | mdpi.com |

High-Throughput Screening Methodologies for this compound Analogues

To discover new and potentially more potent or persistent attractants, high-throughput screening (HTS) methodologies can be adapted to test libraries of this compound analogues. While specific HTS platforms for this compound have not been detailed, existing technologies for screening insect repellents and attractants can be repurposed for this task. mdpi.comin-part.com

These platforms often utilize automated systems to rapidly assess the behavioral or physiological responses of insects to a large number of chemical compounds. For instance, a system could be designed to monitor the movement of Mediterranean fruit flies in a multi-well plate format, where each well contains a different this compound analogue. Automated tracking software could then quantify the attractancy of each compound.

Another approach involves using heterologous expression systems, such as Xenopus oocytes or the Drosophila empty neuron system, to express olfactory receptors from the Mediterranean fruit fly. in-part.com These expressed receptors can then be screened against a library of this compound analogues using techniques like two-electrode voltage clamp to measure receptor activation. in-part.com This would allow for the rapid identification of compounds that strongly interact with the specific olfactory receptors responsible for detecting this compound.

| Methodology | Principle | Application to this compound | Potential Advantages | Reference |

| Behavioral Assays (e.g., HITSS) | Automated monitoring of insect movement towards or away from a chemical stimulus in a multi-chamber system. | Screening libraries of this compound analogues for their ability to attract male Mediterranean fruit flies. | Provides a direct measure of behavioral response; can be adapted for various insect species. | mdpi.commdpi.com |

| Heterologous Expression with Electrophysiology | Expression of insect olfactory receptors in a model system (e.g., Xenopus oocytes) and measuring their response to chemical stimuli. | Identifying which specific olfactory receptors of the Mediterranean fruit fly respond to this compound and its analogues. | Allows for the screening of compounds against specific molecular targets; can elucidate structure-activity relationships. | in-part.com |

| Cell-free Riboswitch Screening | Engineering RNA-based sensors that respond to specific small molecules, enabling rapid screening in a cell-free system. | Developing riboswitches that are activated by this compound analogues, allowing for rapid, fluorescence-based screening. | Very high throughput potential; avoids complexities of working with live cells or insects. |

Genomic and Proteomic Investigations of this compound Olfactory Pathways

Understanding the molecular basis of this compound attraction is crucial for the rational design of new analogues and for developing strategies to overcome potential resistance. The sequencing of the Mediterranean fruit fly genome has been a major step forward in this area. nih.govresearchgate.net This genomic data allows for the identification of genes encoding olfactory receptors (ORs), odorant-binding proteins (OBPs), and other components of the olfactory signal transduction pathway. nih.govnih.govfrontiersin.org

Researchers have already begun to identify and characterize the expression profiles of putative OBP and OR genes in the antennae and maxillary palps of the Mediterranean fruit fly. plos.org For example, several putative pheromone-binding protein-related proteins (PBPRPs) have been identified, and their transcript levels have been shown to vary with the insect's maturation and mating status. plos.org Future research will likely involve functional characterization of these proteins to determine which ones are specifically involved in the detection of this compound. This can be achieved through techniques such as RNA interference (RNAi) to knock down the expression of specific olfactory genes and then assess the impact on the fly's behavioral response to this compound.

Proteomic studies can also be employed to identify proteins that are differentially expressed in the antennae of flies exposed to this compound. This can provide further clues about the proteins involved in the olfactory pathway. The combination of genomic and proteomic approaches will ultimately provide a detailed map of the molecular machinery that mediates the potent attraction of the Mediterranean fruit fly to this compound. mdpi.com

| Gene Family | Function | Relevance to this compound Research | Reference |

| Odorant Receptors (ORs) | Membrane proteins that bind to specific odorant molecules, initiating a neural signal. | Identifying the specific OR(s) that bind to this compound is key to understanding its mode of action and for use in HTS. | nih.govnih.govfrontiersin.org |

| Odorant-Binding Proteins (OBPs) | Soluble proteins in the sensillum lymph that transport hydrophobic odorants to the ORs. | Characterizing the OBPs that bind to this compound can provide insights into the initial steps of olfaction. | plos.org |

| Chemosensory Proteins (CSPs) | Small soluble proteins also implicated in chemoreception. | Investigating their potential role in this compound detection. | |

| Sensory Neuron Membrane Proteins (SNMPs) | Transmembrane proteins involved in the detection of certain lipid-derived pheromones. | Exploring a potential role in the this compound pathway. |

Eco-toxicological Research of this compound in Non-target Organisms

A key advantage of using highly specific attractants like this compound is the potential for reduced environmental impact compared to broad-spectrum insecticides. usda.gov However, it is still essential to conduct thorough eco-toxicological research to assess any potential risks to non-target organisms. While this compound is designed to be an attractant, its potential toxicity and the toxicity of any formulations it is used in, must be evaluated.

Research on the ecotoxicology of fruit fly lures often focuses on their use in "lure and kill" strategies, where the attractant is combined with an insecticide. mdpi.com Studies have evaluated the toxicity of insecticides like spinosad when used in protein baits for tephritid fruit flies, and have also assessed their impact on non-target species such as parasitoids. oup.comoup.com The results of such studies are crucial for developing environmentally compatible pest management strategies.

Future eco-toxicological research on this compound should include studies on its persistence in the environment, its potential for bioaccumulation, and its acute and chronic toxicity to a range of non-target organisms, including beneficial insects like pollinators and natural enemies of the Mediterranean fruit fly. This research is vital for regulatory approval and for ensuring that the use of this compound in pest management programs is sustainable and environmentally responsible.

| Insecticide | Class | Target Organism | Non-Target Impact | Reference |

| Malathion | Organophosphate | Tephritid fruit flies | Broad-spectrum, can be toxic to beneficial insects and other non-target organisms. | oup.com |

| Spinosad | Naturalyte | Tephritid fruit flies | Generally considered to have a lower impact on beneficial insects than many synthetic insecticides. | oup.comoup.com |

| Phloxine B | Photosensitive dye | Tephritid fruit flies | A more environmentally friendly alternative, but may require higher concentrations than other toxicants. | oup.com |

Socio-Economic and Policy Implications for Academic Research and Development of this compound

The development and implementation of this compound as a replacement for trimedlure has significant socio-economic and policy implications. The Mediterranean fruit fly is a major agricultural pest, causing hundreds of millions of dollars in crop losses and control costs annually. iaea.orgarabjournalpp.org The establishment of this pest in new areas can lead to trade restrictions and significant economic damage. nsw.gov.au

The primary socio-economic driver for the development of this compound is the potential for more effective and environmentally friendly control of the Mediterranean fruit fly. usda.gov More effective trapping can lead to earlier detection of outbreaks, reducing the scale and cost of eradication efforts. The use of a more potent attractant could also enhance the efficacy of control strategies like the Sterile Insect Technique (SIT), where large numbers of sterilized male flies are released to mate with wild females. iaea.orgcore.ac.ukiaea.orgnih.gov

However, the cost of synthesis is a major consideration. oup.comusda.gov While research is ongoing to develop more cost-effective production methods, the initial cost of this compound may be higher than that of trimedlure. usda.gov This could be a barrier to its adoption, particularly in developing countries. Policy decisions will need to weigh the higher initial cost against the long-term economic benefits of improved pest control and reduced environmental impact. Government support and international cooperation may be necessary to facilitate the adoption of this new technology. iaea.orgresearchgate.net

| Factor | Description | Implication for this compound | Reference |

| Economic Impact of Medfly | Crop losses, control costs, and trade restrictions due to Mediterranean fruit fly infestations. | A more effective attractant like this compound can reduce these economic impacts. | iaea.orgarabjournalpp.orgnsw.gov.au |

| Cost of Synthesis | The expense associated with producing this compound on a large scale. | Higher initial costs could be a barrier to adoption, necessitating research into more cost-effective production. | oup.comusda.gov |

| Sterile Insect Technique (SIT) | A method of pest control involving the release of sterile insects. | This compound can enhance the effectiveness of SIT programs by improving monitoring and potentially being used in male annihilation techniques. | iaea.orgcore.ac.ukiaea.orgnih.gov |

| Regulatory Approval | The process of gaining approval from government agencies for the use of a new pest control product. | Requires comprehensive data on efficacy and eco-toxicology. | |

| International Cooperation | Collaboration between countries to manage transboundary pests. | Essential for the widespread and effective implementation of new control technologies like this compound. | iaea.orgresearchgate.net |

Q & A

Q. How can researchers improve the reproducibility of this compound synthesis protocols in cross-laboratory studies?

- Methodological Answer : Standardize reagent sources (e.g., CAS-number-specific suppliers), document reaction conditions (e.g., stirring speed, inert atmosphere methods), and share characterization raw data (e.g., NMR spectra) in supplementary materials. Use collaborative platforms like protocols.io for version-controlled method sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.